Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate
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Overview
Description
Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate is a chemical compound with the molecular formula C29H49Cl2NO2 and a molecular weight of 514.61 g/mol . This compound is known for its unique structure, which includes a heptadecyl ester group and a bis(2-chloroethyl)amino group attached to a methylbenzoate core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate typically involves the esterification of 3-[bis(2-chloroethyl)amino]-4-methylbenzoic acid with heptadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
- 3-[Bis(2-chloroethyl)amino]-p-toluic acid heptadecyl ester
- Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate
Uniqueness
This compound stands out due to its unique combination of a long heptadecyl chain and a bis(2-chloroethyl)amino group. This structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
21447-82-5 |
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Molecular Formula |
C29H49Cl2NO2 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C29H49Cl2NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-34-29(33)27-19-18-26(2)28(25-27)32(22-20-30)23-21-31/h18-19,25H,3-17,20-24H2,1-2H3 |
InChI Key |
XVQDYVLXIXMLOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C)N(CCCl)CCCl |
Origin of Product |
United States |
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